N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and an amine source under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.
Benzylation: The final step involves the benzylation of the thioether-imidazole intermediate using benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide
- N-benzyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Uniqueness
N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-23-18(16-8-10-17(25-2)11-9-16)13-22-20(23)26-14-19(24)21-12-15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJNPLLQMZAFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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